# An In-Depth Technical Guide to the Pharmacokinetics of AZD5153

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic profile of **AZD5153**, a potent and selective bivalent inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, specifically targeting BRD4.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of **AZD5153** is critical for its development as a therapeutic agent. This document summarizes key pharmacokinetic data from clinical and preclinical studies, details experimental methodologies, and visualizes relevant pathways and workflows.

## **Core Pharmacokinetic Parameters**

**AZD5153** has been evaluated in a first-in-human, phase I clinical trial (NCT03205176) in patients with relapsed/refractory malignant solid tumors and lymphoma. The study assessed the safety, tolerability, and pharmacokinetics of orally administered **AZD5153** as a monotherapy and in combination with olaparib.[2][3]

### **Human Pharmacokinetics (Monotherapy)**

The pharmacokinetic parameters of **AZD5153** in adult patients following single and multiple oral doses are summarized below. The data indicate that **AZD5153** exhibits dose-proportional increases in exposure (Cmax and AUC) with minimal accumulation upon repeated dosing.[4]

Table 1: Single-Dose Pharmacokinetic Parameters of **AZD5153** in Adult Patients[4]



Dose	n	Tmax (h, median)	Cmax (nmol/L, mean)	AUC (nmol·h/L, mean)	t1/2 (h, mean)
2 mg QD	3	1.0	10.2	45.9	6.0
5 mg QD	3	1.0	25.8	134	6.0
10 mg QD	3	1.0	51.2	278	6.0
10 mg BID	5	1.0	60.7	289	6.0
15 mg BID	4	1.0	89.9	436	6.0
20 mg BID	7	1.5	118	587	6.0
30 mg QD	3	2.0	104	601	6.0

Abbreviations: n, number of patients; Tmax, time to maximum plasma concentration; Cmax, maximum plasma concentration; AUC, area under the plasma concentration-time curve; t1/2, terminal half-life; QD, once daily; BID, twice daily.

Table 2: Multiple-Dose Pharmacokinetic Parameters of AZD5153 in Adult Patients (Day 14)[4]

Dose	n	Tmax (h, median)	Cmax (nmol/L, mean)	AUC (nmol·h/L, mean)
2 mg QD	3	1.0	10.1	48.2
5 mg QD	3	1.0	28.5	151
10 mg QD	3	1.0	58.0	311
10 mg BID	5	1.0	72.4	338
15 mg BID	4	1.0	101	502
20 mg BID	7	1.0	134	678
30 mg QD	3	1.0	119	682



Abbreviations: n, number of patients; Tmax, time to maximum plasma concentration; Cmax, maximum plasma concentration; AUC, area under the plasma concentration-time curve; QD, once daily; BID, twice daily.

#### **Preclinical Pharmacokinetics**

While specific quantitative preclinical pharmacokinetic data (Cmax, AUC, bioavailability) for AZD5153 in animal models such as mice and rats are not extensively published in a comparative tabular format, preclinical studies have been crucial in establishing the dose-exposure-response relationship and informing the starting dose for clinical trials.[2] Preclinical xenograft models of various cancers, including acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma, have demonstrated tumor stasis or regression upon in vivo administration of AZD5153.[1] In a study on human thyroid carcinoma, oral administration of AZD5153 at well-tolerated doses significantly inhibited TPC-1 xenograft growth in SCID mice. [5] Another study in a prostate cancer xenograft model also showed tumor growth inhibition with oral AZD5153 administration.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Following oral administration, AZD5153 is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) ranging from 0.5 to 3 hours.[4]
- Distribution: Information on the volume of distribution and tissue distribution in humans is not explicitly detailed in the available literature.
- Metabolism: The metabolic pathways of AZD5153 have not been fully elucidated in publicly
  available literature. In vitro metabolism studies using liver microsomes or hepatocytes would
  be necessary to identify the specific enzymes involved and the resulting metabolites.
- Excretion: Renal excretion of unchanged **AZD5153** is a minor pathway.[6]

# Experimental Protocols Bioanalytical Method for AZD5153 Quantification in Human Plasma



The concentration of **AZD5153** in human plasma samples from the phase I clinical trial was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

#### Protocol:

- Sample Preparation: Plasma samples were subjected to a sample cleanup procedure.
- Chromatography: Chromatographic separation was achieved on a reverse-phase HPLC column.
- Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in the positive ion mode, employing multiple reaction monitoring (MRM).
- Quantification: The concentration of AZD5153 was calculated by comparing the peak area ratio of the analyte to an internal standard against a calibration curve.

#### **Preclinical In Vivo Xenograft Study**

Preclinical efficacy and pharmacokinetics of **AZD5153** have been evaluated in various tumor xenograft models. The following provides a general outline of such a study.

#### Protocol:

- Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or orthotopically implanted with human cancer cells.
- Drug Administration: Once tumors reach a specified size, mice are treated with AZD5153, typically via oral gavage, at various dose levels and schedules. A vehicle control group is also included.
- Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. Immunohistochemical analysis of biomarkers can also be performed.
- Pharmacokinetic Sampling: For pharmacokinetic analysis, blood samples are collected at predetermined time points after drug administration. Plasma is separated and stored for bioanalysis.



#### In Vitro Metabolism Assay (General Protocol)

While specific data for **AZD5153** is not available, the metabolic stability of a compound like **AZD5153** would typically be assessed using the following in vitro methods.

Liver Microsomal Stability Assay:

- Incubation: **AZD5153** is incubated with liver microsomes (from human or animal species) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
- Analysis: The concentration of the remaining parent drug is quantified by LC-MS/MS. The
  rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

Hepatocyte Metabolism Assay:

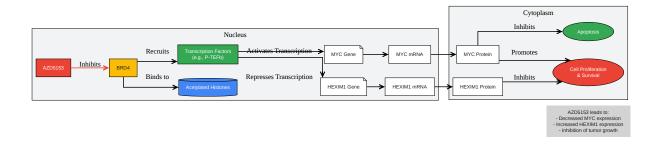
- Cell Culture: Cryopreserved or fresh hepatocytes are cultured.
- Incubation: AZD5153 is added to the hepatocyte culture medium and incubated for various time points.
- Sample Collection: Both the cells and the medium are collected to analyze the parent drug and potential metabolites.
- Analysis: LC-MS/MS is used to identify and quantify AZD5153 and its metabolites.

## Visualizations

## Signaling Pathway of AZD5153 Action

**AZD5153** is a bivalent inhibitor of BRD4, a key epigenetic reader that regulates the transcription of oncogenes. By binding to the bromodomains of BRD4, **AZD5153** displaces it from acetylated histones, leading to the downregulation of BRD4 target genes, including the proto-oncogene MYC. This disruption of the transcriptional program ultimately inhibits tumor cell growth and survival.[1][7]





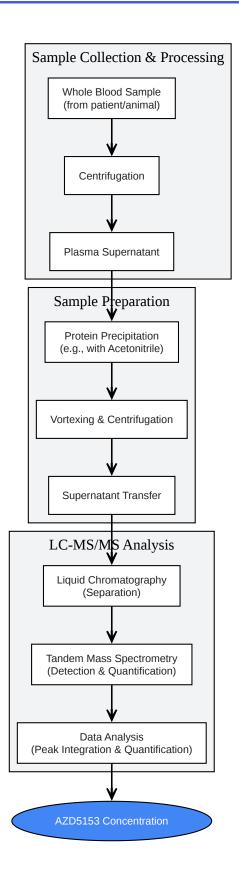
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Caption: Mechanism of action of AZD5153 in inhibiting BRD4-mediated gene transcription.

# Experimental Workflow: Bioanalytical Quantification of AZD5153

The following diagram illustrates a typical workflow for the quantification of **AZD5153** in plasma samples using LC-MS/MS.





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Caption: Workflow for the quantification of AZD5153 in plasma samples.



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